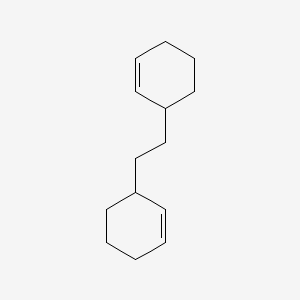

3,3'-(1,2-Ethanediyl)biscyclohexene

Description

Structure

3D Structure

Properties

CAS No. |

71617-23-7 |

|---|---|

Molecular Formula |

C14H22 |

Molecular Weight |

190.32 g/mol |

IUPAC Name |

3-(2-cyclohex-2-en-1-ylethyl)cyclohexene |

InChI |

InChI=1S/C14H22/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h3,5,7,9,13-14H,1-2,4,6,8,10-12H2 |

InChI Key |

MWESVCMJQLFTIE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC(C1)CCC2CCCC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 1,2 Ethanediyl Biscyclohexene and Analogues

Exploration of Established Synthetic Pathways for 3,3'-(1,2-Ethanediyl)biscyclohexene

Established methods for the synthesis of this compound, also known as 1,2-Bis(3-cyclohexenyl)ethylene, often rely on coupling reactions. A common approach involves the catalytic coupling of cyclohexenyl precursors with ethylene (B1197577) derivatives. For instance, palladium-catalyzed cross-coupling reactions have been utilized to construct the desired carbon-carbon bonds. The reaction conditions, including temperature and pressure, are often elevated to facilitate the formation of the product. Industrial-scale production may employ specialized reactors and continuous flow systems to optimize both the yield and purity of the final compound.

Another established route involves the homo-coupling of Grignard reagents. For example, the reaction of cyclohexylmethylmagnesium bromide in the presence of trifluoromethanesulfonic anhydride (B1165640) can yield the saturated analogue, 1,1'-(1,2-ethanediyl)biscyclohexane, in good yields. oup.com While this produces the cyclohexane (B81311) derivative, it highlights a foundational coupling strategy that can be adapted for the synthesis of the unsaturated biscyclohexene target.

The purification of this compound is typically achieved through column chromatography on silica (B1680970) gel, using a hexane/ethyl acetate (B1210297) gradient, followed by recrystallization from a suitable solvent like ethanol. The structural integrity of the synthesized compound is confirmed using analytical techniques such as ¹H NMR and GC-MS.

Development of Novel and Stereoselective Synthetic Routes

The presence of two stereocenters in this compound has driven the development of novel synthetic routes that allow for the control of its stereochemistry. These methods are crucial for accessing specific diastereomers and enantiomers, which can have distinct properties and applications.

Approaches to Diastereoselective Control in Biscyclohexene Systems

Diastereoselectivity, the preferential formation of one diastereomer over another, is a key consideration in the synthesis of complex molecules like this compound. numberanalytics.com The control of diastereoselectivity can be achieved through various strategies, including substrate control, reagent control, and the use of chiral auxiliaries or catalysts. numberanalytics.com

In the context of biscyclohexene systems, diastereoselectivity can be influenced by steric and electronic effects. numberanalytics.com The choice of reactants and reaction conditions plays a significant role in dictating the stereochemical outcome. numberanalytics.com For instance, in reactions involving the formation of new stereocenters, the approach of a reactant can be hindered by bulky groups within the substrate, leading to the favored formation of a specific diastereomer. numberanalytics.com

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for constructing cyclic systems with high diastereoselectivity. numberanalytics.com The stereochemical outcome of these reactions is often predictable and can be controlled by the choice of diene and dienophile, as well as the reaction conditions. numberanalytics.com While not directly applied to the ethylene bridge of the target molecule, these principles are fundamental to controlling stereochemistry in the synthesis of substituted cyclohexene (B86901) rings.

Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure or enriched chiral molecules is a major focus in modern organic chemistry. researchgate.net For this compound and its derivatives, enantioselective synthesis aims to produce a single enantiomer, which is crucial for applications where specific stereoisomers exhibit desired biological activity or material properties. rsc.org

Catalytic asymmetric synthesis is a powerful strategy for achieving enantioselectivity. usc.gal This involves the use of a chiral catalyst to influence the stereochemical course of a reaction. numberanalytics.com For example, chiral thiourea (B124793) catalysts have been successfully employed in intramolecular Michael-type cyclizations to produce chiral chromanone derivatives with high diastereoselectivities and excellent enantioselectivities. rsc.org Similar catalytic systems could potentially be adapted for the enantioselective synthesis of biscyclohexene derivatives.

Another approach involves the desymmetrization of prochiral or meso-compounds. scienceopen.com This strategy has emerged as a straightforward method for accessing centrally chiral arenes and could be conceptually applied to the synthesis of chiral biscyclohexene systems. scienceopen.com The development of multicomponent reactions (MCRs) also offers an efficient pathway to complex chiral molecules. nsf.gov An enantioselective three-component reaction has been developed for the synthesis of tetrahydropyridazinones, showcasing the potential of MCRs in generating optically active compounds. nsf.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.networdpress.com The application of these principles to the synthesis of this compound is an important consideration for developing more sustainable and environmentally friendly manufacturing processes.

Key aspects of green chemistry in synthesis include the use of catalysts to reduce energy consumption and waste, the design of reactions with high atom economy, and the use of greener, less toxic solvents. cmu.eduresearchgate.net Catalysts are particularly beneficial as they can facilitate reactions under milder conditions, improve product selectivity, and often be recycled and reused. cmu.edu

The concept of atom economy, which measures the efficiency of a chemical reaction in converting starting materials into the desired product, is a central tenet of green chemistry. nih.gov Synthetic routes with high atom economy are preferred as they minimize the generation of by-products and waste. researchgate.net Isomerization reactions, for example, are considered highly atom-economical as they rearrange the atoms of a molecule without the loss of any atoms. nih.gov

Chemical Reactivity and Functionalization of 3,3 1,2 Ethanediyl Biscyclohexene

Reactions Involving the Cyclohexene (B86901) Double Bonds

The electron-rich π-bonds of the cyclohexene moieties are susceptible to attack by electrophiles and can participate in various addition and cycloaddition reactions.

The double bonds in 3,3'-(1,2-Ethanediyl)biscyclohexene can be readily reduced to single bonds through catalytic hydrogenation. This process converts the two cyclohexene rings into saturated cyclohexane (B81311) rings, yielding 3,3'-(1,2-Ethanediyl)biscyclohexane. The reaction typically involves treating the compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. youtube.com The choice of catalyst can influence the reaction conditions required for complete saturation.

Table 1: Catalytic Hydrogenation of this compound

| Reactant | Catalyst | Reagents & Conditions | Product |

|---|

Selective hydrogenation of only one of the two double bonds is challenging but may be achieved under carefully controlled conditions with a less reactive catalyst or a limited amount of hydrogen.

As is characteristic of alkenes, the double bonds of this compound undergo electrophilic addition reactions. savemyexams.com In these reactions, an electrophile adds across the double bond, breaking the π-bond and forming two new σ-bonds. savemyexams.com

The general mechanism proceeds in two steps:

The alkene's π-bond attacks an electrophile (E⁺), forming a carbocation intermediate and a nucleophile (Nu⁻). libretexts.org

The nucleophile attacks the positively charged carbon atom to form the final product. libretexts.org

Common electrophilic addition reactions include the addition of hydrogen halides (HX) and halogens (X₂). savemyexams.com

Addition of Hydrogen Halides (e.g., HBr): The addition of HBr proceeds via a carbocation intermediate. libretexts.org The initial attack by the double bond on the hydrogen of HBr can, in principle, form two different carbocations. The subsequent attack by the bromide ion (Br⁻) leads to the final product. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that already has more hydrogen atoms; however, in this specific cyclohexene system, the two carbons of the double bond have one hydrogen each, leading to a mixture of regioisomers. youtube.com

Addition of Halogens (e.g., Br₂): The addition of bromine (Br₂) proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. This mechanism typically results in anti-addition, where the two bromine atoms add to opposite faces of the original double bond.

Table 2: Electrophilic Addition Reactions

| Reaction Type | Reagent | Intermediate | Product(s) |

|---|---|---|---|

| Hydrohalogenation | HBr | Carbocation | 3-(1-Bromo-2-(cyclohex-2-en-1-yl)ethyl)cyclohex-1-ene and isomers |

| Halogenation | Br₂ | Cyclic Bromonium Ion | 3,3'-(1,2-Ethanediyl)bis(1,2-dibromocyclohexane) |

The double bonds in this compound can act as dienophiles in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orglibretexts.org The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgsynarchive.com

When this compound reacts with a conjugated diene such as 1,3-butadiene, a new six-membered ring is fused to each of the original cyclohexene rings. Given the two double bonds, the reaction can occur once or twice, leading to mono-adducts or bis-adducts, depending on the stoichiometry of the reactants.

Other types of cycloadditions are also possible. For instance, [3+2] cycloadditions with 1,3-dipoles like azides or nitrones can be used to construct five-membered heterocyclic rings attached to the cyclohexane frame. uchicago.edumdpi.comnih.gov

Table 3: Potential Cycloaddition Reactions

| Reaction Type | Reactant Type | Example Reagent | Product Skeleton |

|---|---|---|---|

| [4+2] Diels-Alder | Diene | 1,3-Butadiene | Fused bicyclic system |

Transformations at the Cyclohexene Ring Positions

Beyond reactions that consume the double bond, transformations can also be effected at other positions on the cyclohexene rings.

Oxidation: The double bonds can be oxidized to form diols (glycols). This is commonly achieved using reagents like cold, dilute potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄). The reaction with these reagents typically results in syn-addition, where both hydroxyl groups are added to the same face of the double bond, yielding 3,3'-(1,2-Ethanediyl)bis(cyclohexane-1,2-diol).

Allylic Functionalization: The positions adjacent to the double bonds (allylic positions) are also reactive. For example, allylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. This reaction introduces a bromine atom at an allylic position without reacting with the double bond itself, providing a handle for further nucleophilic substitution reactions.

Derivatization Strategies for this compound

The various reactions described above constitute strategies for the derivatization of this compound. The presence of two reactive sites makes it a valuable building block for creating larger, more complex molecules.

Derivatization can be aimed at:

Creating Symmetrical Bifunctional Molecules: By reacting both double bonds in the same way, one can synthesize symmetrical molecules with functional groups at either end. For example, complete oxidation yields a tetrol, and complete halogenation yields a tetrahalide.

Polymer Synthesis: The bifunctional nature of the molecule makes it a potential monomer for polymerization reactions. For example, ring-opening metathesis polymerization (ROMP) could engage the cyclohexene double bonds to form polymers with unique architectures. It has been noted as a potential precursor in coordination polymerization.

Stepwise Functionalization: By using controlled stoichiometry, it may be possible to react only one of the two double bonds, leaving the other available for a different transformation. This would lead to the synthesis of unsymmetrical derivatives.

Table 4: Summary of Derivatization Strategies

| Strategy | Reaction Type | Reagents | Resulting Functional Group/Structure |

|---|---|---|---|

| Saturation | Hydrogenation | H₂ / Pd | Alkane |

| Halogenation | Electrophilic Addition | Br₂ | Vicinal dihalide |

| Hydroxylation | Oxidation | OsO₄ or cold KMnO₄ | Vicinal diol |

| Ring Fusion | Diels-Alder Cycloaddition | Diene (e.g., 1,3-Butadiene) | Fused polycyclic system |

| Heterocycle Formation | [3+2] Cycloaddition | 1,3-Dipole (e.g., Azide) | Fused heterocyclic system |

Mechanistic Investigations of Reactions Involving 3,3 1,2 Ethanediyl Biscyclohexene

Elucidation of Reaction Pathways and Transition States

The two olefinic double bonds in 3,3'-(1,2-Ethanediyl)biscyclohexene are the primary sites of reactivity. Reactions typically proceed via pathways common to alkenes, such as electrophilic additions, hydrogenations, and cycloadditions. The elucidation of these pathways involves identifying the sequence of bond-making and bond-breaking events and characterizing the high-energy transition states that govern the reaction rates.

Electrophilic Addition: The reaction with electrophiles like hydrogen halides (HX) or halogens (X₂) proceeds through a stepwise mechanism. lumenlearning.com The initial step involves the attack of the electrophile on one of the double bonds to form a carbocation intermediate. lumenlearning.com The subsequent attack of the nucleophile can occur at two different positions, leading to 1,2- and 1,4-addition products, a characteristic feature of conjugated dienes, although in this non-conjugated system, the outcome is primarily determined by the stability of the resulting carbocation. lumenlearning.commsu.edu The transition state for the initial electrophilic attack resembles the structure of the resulting carbocation, with a partial positive charge developing on the more substituted carbon atom (Markovnikov's rule).

Catalytic Hydrogenation: The hydrogenation of the double bonds in the presence of a metal catalyst (e.g., Pd, Pt, Ni) is a surface-catalyzed reaction. The mechanism involves the adsorption of both the diene and hydrogen molecules onto the catalyst surface. wikipedia.org Hydrogen molecules dissociate into hydrogen atoms on the metal surface. wikipedia.org These atoms are then sequentially added across the double bond. The reaction proceeds through a series of intermediates adsorbed on the catalyst surface. wikipedia.org The transition states involve the formation of partial bonds between the carbon atoms of the double bond and the hydrogen atoms, as well as the metal surface.

Diels-Alder Reaction: As a diene, this compound can potentially undergo intramolecular Diels-Alder reactions if a suitable dienophile is present within the same molecule, though intermolecular reactions are more common. The Diels-Alder reaction is a concerted pericyclic reaction, meaning all bond formations and breakages occur in a single step through a cyclic transition state. byjus.com The stereochemistry of the reactants is retained in the product. acs.org The transition state involves the overlap of the π orbitals of the diene and the dienophile in a "suprafacial" manner. byjus.com

Identification and Role of Reactive Intermediates

Reactive intermediates are transient species formed during a chemical reaction that are not the final products. Their identification and understanding their role are crucial for elucidating reaction mechanisms.

In the reactions of this compound, several types of reactive intermediates can be formed:

Carbocations: As mentioned, electrophilic addition reactions proceed through carbocation intermediates. lumenlearning.com The stability of these carbocations follows the order tertiary > secondary > primary. The structure of this compound allows for the formation of secondary carbocations upon protonation of the double bond. These intermediates are key in determining the regioselectivity of the addition reaction.

Radicals: In the presence of radical initiators or under photochemical conditions, reactions can proceed through radical intermediates. For example, the radical addition of HBr, initiated by peroxides, would involve the formation of a carbon-centered radical. The regioselectivity of this reaction is anti-Markovnikov, as the bromine radical adds to the less substituted carbon to form the more stable secondary radical. msu.edu

Ozonides: The ozonolysis of the double bonds proceeds through the formation of an initial, unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. msu.edu These intermediates are typically not isolated but are directly converted to the final products (aldehydes, ketones, etc.) upon workup. msu.edu

Kinetic and Thermodynamic Aspects of Transformations

The feasibility and outcome of a reaction are determined by both kinetic and thermodynamic factors. Kinetics deals with the rate of the reaction, while thermodynamics deals with the energy difference between reactants and products.

Kinetic Control vs. Thermodynamic Control: In some reactions, particularly additions to dienes, the product distribution can be dependent on the reaction temperature. lumenlearning.com At lower temperatures, the reaction is under kinetic control, and the major product is the one that is formed fastest (i.e., has the lowest activation energy). At higher temperatures, the reaction is under thermodynamic control, and the major product is the most stable one. For non-conjugated dienes like this compound, this effect is less pronounced than in conjugated systems, but the relative stability of the potential products will still influence the outcome under thermodynamic conditions.

Thermodynamics of Hydrogenation: The hydrogenation of alkenes is an exothermic process. wikipedia.org The heat of hydrogenation can provide insights into the stability of the double bond. For instance, the hydrogenation of cyclohexene (B86901) to cyclohexane (B81311) has a standard enthalpy change of around -118 to -120 kJ/mol. The total heat of hydrogenation for this compound would be expected to be approximately double this value, assuming the two double bonds are independent. Minor deviations from this could arise from conformational strain in the molecule.

Table 1: Comparison of Enthalpies of Hydrogenation

| Compound | Product | Enthalpy of Hydrogenation (kJ/mol) |

|---|---|---|

| Cyclohexene | Cyclohexane | ~ -120 |

| 1,3-Butadiene | Butane | ~ -239 |

| This compound (estimated) | 1,1'-(1,2-Ethanediyl)biscyclohexane | ~ -240 |

This table provides an estimated value for the target compound based on the hydrogenation of cyclohexene.

Stereochemical Determinants and Control Mechanisms

The stereochemistry of the products formed from reactions of this compound is determined by the stereochemistry of the starting material and the mechanism of the reaction. The ethane (B1197151) bridge introduces conformational flexibility, which can influence the accessibility of the double bonds to reagents.

The starting material itself can exist as different stereoisomers (e.g., (R,R), (S,S), and meso forms) depending on the relative orientation of the two cyclohexene rings. The specific stereoisomer used will have a direct impact on the stereochemistry of the products.

Addition Reactions: In electrophilic additions, the attack of the nucleophile on the carbocation intermediate can occur from either face of the planar carbocation, potentially leading to a mixture of diastereomers. However, steric hindrance from the bulky cyclohexene ring and the ethane bridge can favor attack from the less hindered face.

Hydrogenation: Catalytic hydrogenation typically involves the syn-addition of hydrogen, meaning both hydrogen atoms add to the same face of the double bond. wikipedia.org The diene will adsorb onto the catalyst surface from its less sterically hindered side, leading to the formation of a specific stereoisomer.

Intramolecular Reactions: In hypothetical intramolecular reactions, the conformational constraints imposed by the ethane bridge would play a critical role in determining the stereochemical outcome. The molecule would need to adopt a specific conformation to allow the reacting centers to come into proximity, and this would dictate the stereochemistry of the newly formed ring system. The relative stability of different staggered conformations (gauche and anti) of the 1,2-disubstituted ethane moiety can influence the preferred reaction pathway. researchgate.netvu.nl

Table 2: Potential Stereochemical Outcomes in the Dihydroxylation of a Chiral Isomer of this compound

| Reagent | Type of Addition | Potential Products |

|---|---|---|

| OsO₄, NMO | syn-dihydroxylation | Diastereomeric diols |

| m-CPBA then H₃O⁺ | anti-dihydroxylation | Diastereomeric diols |

This table illustrates how different reaction mechanisms can lead to different stereoisomeric products.

Computational and Theoretical Chemistry of 3,3 1,2 Ethanediyl Biscyclohexene

Electronic Structure and Bonding Analysis

The electronic architecture of 3,3'-(1,2-ethanediyl)biscyclohexene is fundamentally defined by the interplay between the saturated ethanediyl bridge and the unsaturated cyclohexene (B86901) rings. The carbon-carbon double bonds within the cyclohexene moieties represent regions of high electron density, making them the primary sites for chemical reactions. Theoretical calculations can map the electron density distribution across the molecule, highlighting the nucleophilic nature of the π systems.

Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical in predicting the molecule's reactivity. The HOMO is typically localized on the π-bonds of the cyclohexene rings, indicating their susceptibility to electrophilic attack. Conversely, the LUMO represents the most favorable site for receiving electrons from a nucleophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a theoretical measure of the molecule's kinetic stability and chemical reactivity.

Conformational Analysis and Dynamics of the Ethanediyl Linkage and Cyclohexene Rings

The conformational flexibility of this compound is a key determinant of its physical and chemical properties. The single bond of the ethanediyl linker allows for rotation, leading to different spatial arrangements of the two cyclohexene rings relative to each other. The most stable conformations are typically those that minimize steric hindrance between the two rings.

Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to explore the potential energy surface of the molecule. These studies can identify the various stable conformers and the energy barriers that separate them. The cyclohexene rings themselves can adopt different puckered conformations, such as the half-chair or boat forms, further contributing to the conformational complexity of the molecule. Understanding these dynamic processes is essential for predicting how the molecule will behave in different environments and how it will interact with other molecules.

Quantum Chemical Calculations of Reaction Energetics and Mechanisms (e.g., DFT Studies)

Density Functional Theory (DFT) is a powerful computational tool for investigating the energetics and mechanisms of chemical reactions involving this compound. DFT calculations can provide detailed information about the transition states and intermediates of a reaction, allowing for the prediction of reaction pathways and activation energies.

For example, in the context of polymerization reactions, DFT can be used to model the step-by-step process of monomer addition to a growing polymer chain. These calculations can help to determine the preferred stereochemistry of the resulting polymer and to understand the factors that control the polymerization rate. Similarly, DFT can be employed to study other types of reactions, such as additions to the double bonds or rearrangements of the carbon skeleton. The insights gained from these computational studies are invaluable for designing new synthetic strategies and for understanding the fundamental reactivity of the molecule.

Prediction of Spectroscopic Parameters to Aid Structural Elucidation

Computational chemistry provides a powerful means of predicting the spectroscopic properties of molecules, which can be used to aid in their experimental characterization. For this compound, theoretical calculations of its nuclear magnetic resonance (NMR) and infrared (IR) spectra can be compared with experimental data to confirm its structure.

The chemical shifts in NMR spectroscopy are sensitive to the local electronic environment of each nucleus. Quantum chemical calculations can predict these shifts with a high degree of accuracy, which can be invaluable for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule. This is particularly useful for complex molecules with many similar chemical environments.

Molecular Modeling of Intermolecular Interactions and Supramolecular Association

Molecular modeling techniques can be used to study how molecules of this compound interact with each other and with other molecules. These interactions, which are governed by non-covalent forces such as van der Waals interactions, can lead to the formation of larger, ordered structures known as supramolecular assemblies.

By simulating the behavior of many molecules of this compound, it is possible to predict how they will pack together in the solid state or how they will aggregate in solution. This information is crucial for understanding the macroscopic properties of materials derived from this compound. For example, in the case of polymers, the way in which the polymer chains pack together will have a major impact on the mechanical and thermal properties of the material. Molecular modeling can therefore be used to guide the design of new materials with specific, desired properties.

Advanced Spectroscopic Characterization of 3,3 1,2 Ethanediyl Biscyclohexene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 3,3'-(1,2-Ethanediyl)biscyclohexene in solution. Due to the presence of multiple stereocenters and the conformational flexibility of the cyclohexene (B86901) rings, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is required for unambiguous stereochemical assignment.

Detailed research findings from studies on similar substituted cyclohexene systems suggest that the chemical shifts and coupling constants of the protons in the cyclohexene rings are highly sensitive to their relative orientation. For instance, the coupling constants between adjacent protons can be used to distinguish between cis and trans isomers.

Dynamic NMR (DNMR) spectroscopy is particularly valuable for investigating the conformational dynamics of the molecule, such as the ring inversion of the cyclohexene moieties and rotation around the ethanediyl bridge. nih.gov By monitoring changes in the NMR lineshapes at different temperatures, the energy barriers for these dynamic processes can be determined. nih.govnih.gov For example, at low temperatures, the exchange between different conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. mdpi.com As the temperature increases, these signals may broaden and eventually coalesce into a single averaged signal. nih.gov Such studies provide critical insights into the molecule's flexibility and the relative stability of its different conformations. nih.gov

Table 1: Hypothetical ¹H NMR Data for a Diastereomer of this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| H-1, H-1' | 5.68 | m | - | Olefinic |

| H-2, H-2' | 5.62 | m | - | Olefinic |

| H-3, H-3' | 2.45 | m | - | Allylic |

| H-4, H-4' | 1.80-1.95 | m | - | Aliphatic |

| H-5, H-5' | 1.60-1.75 | m | - | Aliphatic |

| H-6, H-6' | 2.10-2.25 | m | - | Aliphatic |

Table 2: Hypothetical ¹³C NMR Data for a Diastereomer of this compound

| Carbon | Chemical Shift (ppm) | Assignment |

|---|---|---|

| C-1, C-1' | 127.5 | Olefinic |

| C-2, C-2' | 126.8 | Olefinic |

| C-3, C-3' | 38.2 | Allylic |

| C-4, C-4' | 28.9 | Aliphatic |

| C-5, C-5' | 25.4 | Aliphatic |

| C-6, C-6' | 30.1 | Aliphatic |

Advanced Mass Spectrometry Techniques for Isomeric and Derivative Analysis

Advanced mass spectrometry (MS) techniques are crucial for determining the molecular weight and elemental composition of this compound, as well as for distinguishing between its various isomers. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. copernicus.org

Tandem mass spectrometry (MS/MS) is employed to probe the fragmentation patterns of the molecular ion, which can be diagnostic for a particular isomer. copernicus.org By carefully analyzing the fragment ions, it is possible to deduce the connectivity of the molecule and differentiate between structural isomers that might be difficult to distinguish by other means. Furthermore, techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) can separate ions based on their size and shape (collision cross-section), offering a powerful method for resolving isomeric mixtures. nih.gov

For the analysis of derivatives, chemical derivatization can be coupled with MS to enhance ionization efficiency or to introduce specific fragmentation pathways that facilitate structural elucidation. researchgate.netnih.gov For example, derivatizing the double bonds in the cyclohexene rings could lead to characteristic mass shifts and fragmentation patterns that confirm their presence and location.

Table 3: Expected HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Formula |

|---|---|---|---|

| [M+H]⁺ | 191.1794 | 191.1792 | C₁₄H₂₃⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational properties of this compound. vu.lt These two techniques are often used in a complementary fashion, as some vibrational modes may be strong in IR and weak in Raman, and vice versa. nih.govspectroscopyonline.com

The IR spectrum is expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the olefinic and aliphatic groups. The C=C stretching vibration of the cyclohexene rings will also be a prominent feature. researchgate.net

Conformational changes in the cyclohexene rings and the orientation of the ethanediyl bridge can lead to shifts in the vibrational frequencies and changes in the intensities of the IR and Raman bands. rsc.org By comparing experimental spectra with those predicted from theoretical calculations (e.g., using density functional theory, DFT), it is possible to gain insights into the preferred conformations of the molecule in different environments. semanticscholar.org

Table 4: Predicted Key Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

|---|---|---|---|

| ~3020 | Medium | Strong | Olefinic C-H Stretch |

| 2850-2960 | Strong | Strong | Aliphatic C-H Stretch |

| ~1650 | Medium | Strong | C=C Stretch |

| 1430-1470 | Medium | Medium | CH₂ Bending |

X-ray Crystallography for Solid-State Structural Elucidation of this compound and its Derivatives

X-ray crystallography is the most powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. anton-paar.compages.dev By diffracting X-rays off a single crystal of this compound or one of its derivatives, a detailed electron density map can be generated, from which the positions of all non-hydrogen atoms can be determined with high accuracy. pages.devksu.edu.sa

A successful crystal structure analysis would provide definitive information on:

Bond lengths and angles: Precise measurements of all interatomic distances and angles. pages.dev

Conformation: The exact conformation of the cyclohexene rings (e.g., half-chair, boat) and the torsion angles of the ethanediyl bridge in the solid state. mdpi.com

Stereochemistry: The relative and absolute stereochemistry of all chiral centers.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing information about non-covalent interactions such as van der Waals forces and C-H···π interactions. nih.govmdpi.com

The crystal structures of derivatives can also be highly informative, for example, by revealing how the introduction of a functional group influences the molecular conformation and packing. mdpi.com

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 98.5 |

| Volume (ų) | 1200 |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization of Chiral Forms

Since this compound can exist as chiral enantiomers and diastereomers, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for their characterization. nih.govrsc.org These methods measure the differential interaction of left- and right-circularly polarized light with a chiral molecule. creative-biostructure.comslideshare.netscribd.com

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. scribd.com A CD spectrum is typically plotted as molar ellipticity versus wavelength and shows positive or negative peaks corresponding to the electronic transitions of the chromophores within the molecule. creative-biostructure.com The sign and intensity of the CD signals are highly sensitive to the stereochemistry of the molecule. mdpi.com

Optical Rotatory Dispersion (ORD) spectroscopy measures the rotation of the plane of polarized light as a function of wavelength. slideshare.netvlabs.ac.in An ORD curve that shows a peak and a trough in the vicinity of an absorption band is known as a Cotton effect, and its sign (positive or negative) can be correlated with the absolute configuration of the chiral centers. vlabs.ac.in CD and ORD are related phenomena, and one can be derived from the other through the Kronig-Kramers transforms. biologic.net

For this compound, the olefinic double bonds act as the primary chromophores. The chiroptical spectra of the chiral isomers would be non-zero, and the comparison of experimental spectra with those predicted by quantum chemical calculations can be used to assign the absolute configuration of the enantiomers. nih.govmdpi.com

Table 6: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| cis-3,3'-(1,2-Ethanediyl)biscyclohexene |

| trans-3,3'-(1,2-Ethanediyl)biscyclohexene |

| (Z)-N-(2,3-difluorophenyl)-2-oxopropanehydrazonoyl chloride |

| (4-ethoxyphenyl)carbamothioyl cyanide |

| 3,5-O-isopropylidene-d-lyxono-1,4-lactone |

| 2-O-tosyl derivative of 3,5-O-isopropylidene-d-lyxono-1,4-lactone |

Supramolecular Chemistry and Self Assembly of 3,3 1,2 Ethanediyl Biscyclohexene Systems

Investigation of Non-Covalent Interactions (e.g., Van der Waals, π-π Stacking)

While the cyclohexene (B86901) rings do contain a double bond, significant π-π stacking interactions are generally associated with aromatic systems. The isolated double bonds in 3,3'-(1,2-Ethanediyl)biscyclohexene are less likely to engage in the strong, directional π-π stacking seen in planar aromatic molecules. However, some weaker C-H---π interactions, where a C-H bond interacts with the π-system of the double bond, could potentially occur in specific geometric arrangements. The saturated nature of the majority of the carbon atoms would mean that dispersion forces, a component of Van der Waals interactions, would be the dominant attractive force between molecules.

Molecular Recognition Phenomena Involving Biscyclohexene Scaffolds

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. wikipedia.org For a simple hydrocarbon scaffold like This compound , its potential for specific molecular recognition would be limited without the introduction of functional groups that can participate in stronger and more directional interactions, such as hydrogen bonding or metal coordination. The molecule itself lacks the defined cavities or specific binding sites characteristic of well-known host molecules like cyclodextrins or crown ethers. wikipedia.orgnih.gov

Theoretically, the flexible biscyclohexene scaffold could serve as a basic building block. By chemically modifying the cyclohexene rings or the ethane (B1197151) bridge with functional groups (e.g., hydroxyls, carboxyls, or aromatic moieties), it could be transformed into a more sophisticated host capable of recognizing specific guest molecules. The spacing and orientation of these introduced functional groups would be critical in determining the selectivity and strength of any potential host-guest interactions.

Directed Self-Assembly Processes and Molecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The process is governed by the information encoded in the shape and surface chemistry of the constituent molecules. Given the flexible and non-planar nature of This compound , it is unlikely to self-assemble into highly ordered, crystalline supramolecular architectures on its own. Its flexibility would likely lead to the formation of amorphous or poorly ordered solid-state structures.

Directed self-assembly would require the introduction of functionalities that can form predictable and directional non-covalent bonds. For instance, the incorporation of groups capable of hydrogen bonding could lead to the formation of one-dimensional chains or two-dimensional networks. Crystal engineering principles could be applied to derivatives of This compound to guide their packing in the solid state, potentially leading to materials with interesting properties. rsc.orgnih.gov However, no such studies have been reported for the parent compound.

Host-Guest Chemistry and Complexation Studies

Host-guest chemistry involves the formation of a complex between a host molecule, which contains a binding cavity, and a guest molecule that fits within it. wikipedia.org As a standalone molecule, This compound is not a typical host. It does not possess an intrinsic cavity.

For this compound to participate in host-guest chemistry, it would most likely need to be a component of a larger, more complex supramolecular assembly. For example, multiple molecules of a functionalized derivative could potentially self-assemble to form a larger structure with an internal cavity capable of encapsulating a small guest molecule. The size and shape of such a cavity would be determined by the geometry of the biscyclohexene units and the nature of the intermolecular interactions holding them together. Again, this is a hypothetical scenario, as no research on the host-guest chemistry of this specific compound has been found.

Applications of 3,3 1,2 Ethanediyl Biscyclohexene in Materials Science and Catalysis

Exploration as Monomers or Precursors for Polymerization and Advanced Macromolecular Materials

The presence of two olefinic sites in 3,3'-(1,2-Ethanediyl)biscyclohexene makes it a prime candidate for use as a monomer in the synthesis of various polymers and advanced macromolecular structures. The dual functionality allows it to act as a cross-linking agent or to form linear polymers through different polymerization mechanisms.

Research into related cyclohexene (B86901) derivatives and other di-olefins provides a framework for understanding the potential of this compound. For instance, cyclohexene and its derivatives can undergo Ring-Opening Metathesis Polymerization (ROMP), a powerful method for creating functional polymers. researchgate.netacs.org This process typically uses transition metal catalysts, such as those based on ruthenium or tungsten, to open the cyclic monomer and form a linear polymer chain. The resulting polymers often possess unique properties due to the incorporation of the cyclic unit's backbone.

Furthermore, the structural isomer 1,2-Bis(3-cyclohexenyl)ethylene has been identified for its potential as a polymer precursor. Its dual unsaturated sites are suitable for coordination polymerization. This suggests that this compound could similarly be polymerized using Ziegler-Natta or other transition-metal catalysts to produce polyolefins with specific tacticities and material properties. wikipedia.orgacs.org The rigid cyclohexene units incorporated into the polymer backbone would likely enhance the thermal stability and mechanical strength of the resulting material. smolecule.com

The molecule can also participate in cationic polymerization, where an acidic initiator protonates one of the double bonds, creating a carbocation that propagates by reacting with other monomers. acs.org In all these polymerization scenarios, the bifunctionality of the monomer means it can lead to the formation of cross-linked networks, creating thermosetting resins with high durability.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Method | Catalyst/Initiator Type | Potential Polymer Structure | Key Characteristics |

|---|---|---|---|

| Ring-Opening Metathesis Polymerization (ROMP) | Ruthenium- or Tungsten-based metathesis catalysts | Linear polymer with unsaturated backbone | Controlled molecular weight, potential for block copolymers. researchgate.net |

| Coordination Polymerization | Ziegler-Natta or metallocene catalysts | Saturated polyolefin backbone | High molecular weight, potential for stereoregular polymers. wikipedia.orgresearchgate.net |

| Cationic Polymerization | Lewis or Brønsted acids | Saturated backbone with potential for rearrangements | Can form branched or cross-linked structures. acs.org |

| Radical Polymerization | Radical initiators (e.g., AIBN) | Cross-linked polymer network | Forms thermoset materials with high rigidity. youtube.com |

Utilization as Ligands in Organometallic Chemistry or as Organocatalysts

In organometallic chemistry, molecules containing π-systems, such as alkenes, are widely used as ligands that coordinate to metal centers. wikipedia.orguomustansiriyah.edu.iqlibretexts.org The two cyclohexene rings of this compound can act as a chelating di-olefin ligand, binding to a single metal center through both double bonds. This chelation effect typically results in more stable organometallic complexes compared to those with monodentate olefin ligands.

The synthesis of such complexes would likely involve the reaction of this compound with a suitable metal precursor, often a metal salt or a complex with labile ligands. ethz.chuni-regensburg.de The resulting complexes, featuring a central metal atom coordinated to the di-olefin, could find applications in catalysis. For example, transition metal complexes stabilized by olefin ligands are pivotal in processes like olefin polymerization, hydrogenation, and hydroformylation. wikipedia.orgacs.org The specific geometry and electronic properties conferred by the this compound ligand could influence the activity and selectivity of the metallic catalyst. acs.org

While the hydrocarbon structure of this compound makes it an unlikely organocatalyst on its own, it can serve as a scaffold for developing more complex chiral ligands or catalysts. wikipedia.org Organocatalysis typically relies on small organic molecules containing heteroatoms (like nitrogen, oxygen, or sulfur) to activate substrates. wikipedia.orgnih.gov Through chemical modification of the cyclohexene rings—for instance, via epoxidation, dihydroxylation, or other functional group transformations—chiral centers can be introduced. These functionalized derivatives could then be used as chiral ligands in asymmetric transition-metal catalysis or potentially as organocatalysts themselves, for example, in activating substrates through hydrogen bonding. wikipedia.orgnih.gov

Table 2: Potential Applications in Organometallic Chemistry and Catalysis

| Application Area | Role of this compound | Potential Metal Centers | Example Reaction Type |

|---|---|---|---|

| Chelating Ligand | Stabilizes metal complexes via bidentate coordination. | Platinum (Pt), Palladium (Pd), Rhodium (Rh), Ruthenium (Ru) | Synthesis of stable organometallic compounds. ethz.chnih.gov |

| Catalyst Precursor | Forms an active catalyst upon reaction with a co-catalyst. | Titanium (Ti), Zirconium (Zr), Vanadium (V) | Olefin polymerization. researchgate.netacs.org |

| Scaffold for Chiral Ligands | Functionalized to create a chiral environment around a metal. | Iridium (Ir), Rhodium (Rh), Copper (Cu) | Asymmetric hydrogenation, cycloadditions. nih.gov |

Integration into Functional Materials for Specific Chemical Applications

Functional materials are designed to possess specific physical or chemical properties that enable their use in targeted applications, such as electronics, sensors, or biomedicine. mdpi.comnih.govnih.gov The incorporation of this compound as a monomer or cross-linker can be a strategy to engineer polymers with desired functionalities.

The rigid, cyclic structure of the monomer can impart enhanced thermal stability and a higher glass transition temperature (Tg) to polymers, making them suitable for applications requiring heat resistance. When used as a cross-linking agent, it can improve the mechanical properties of materials, leading to harder, more durable resins or composites. nih.gov Such materials could be valuable as specialty coatings, adhesives, or matrix resins for fiber-reinforced composites. smolecule.com

Furthermore, the double bonds in polymers derived from this compound (if polymerized through a mechanism that preserves them, like ROMP) offer sites for post-polymerization modification. These residual double bonds can be functionalized through various chemical reactions, such as epoxidation, halogenation, or thiol-ene "click" reactions. This allows for the tuning of the material's surface properties, such as hydrophilicity or biocompatibility, or for the attachment of other functional molecules like dyes, sensors, or bioactive compounds. This chemical versatility opens pathways to creating advanced materials for a range of specific applications, from biocomposites to materials for optical devices. nih.gov

Table 3: Potential Functional Material Applications

| Material Type | Role of this compound | Resulting Property | Potential Application |

|---|---|---|---|

| Thermosetting Resins | Cross-linking monomer | High thermal stability, mechanical strength | High-performance composites, adhesives. smolecule.comnih.gov |

| Specialty Polyolefins | Co-monomer in coordination polymerization | Modified glass transition temperature, rigidity | Engineering plastics, packaging materials. researchgate.net |

| Functionalizable Polymers | Monomer in ROMP, preserving double bonds | Chemically active sites for post-modification | Drug delivery systems, sensor materials. researchgate.netnih.gov |

| Optical Materials | Monomer for polymers with cyclic units | Low intrinsic birefringence, high transparency | Optical discs, lenses. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.